

analytical methods for 5-Chloro-2-methoxy-1,6-naphthyridine characterization

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Compound of Interest

Compound Name: 5-Chloro-2-methoxy-1,6-naphthyridine

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An In-Depth Technical Guide to the Analytical Characterization of **5-Chloro-2-methoxy-1,6-naphthyridine**

Authored by a Senior Application Scientist

Abstract: This application note provides a comprehensive guide to the analytical methods required for the robust characterization of **5-Chloro-2-methoxy-1,6-naphthyridine**, a key heterocyclic intermediate in pharmaceutical research and development. The structural elucidation and purity assessment of such compounds are critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines detailed, field-proven protocols for a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the necessary tools for confident and accurate characterization.

Introduction: The Imperative for Rigorous Characterization

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.^{[1][2]} **5-Chloro-2-methoxy-1,6-naphthyridine** serves as a versatile building block in the synthesis of these complex molecules. Its precise molecular structure, purity, and stability directly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, an unambiguous and comprehensive analytical characterization is not merely a procedural step but a foundational requirement for advancing a drug discovery program.

This guide details an integrated analytical workflow designed to provide a complete profile of the title compound, confirming its identity, quantifying its purity, and identifying potential impurities.

Physicochemical Properties & Structural Data

A foundational understanding of the compound's basic properties is essential before commencing detailed analysis.

Property	Value	Source/Comment
Molecular Formula	C ₉ H ₇ ClN ₂ O	Calculated
Molecular Weight	194.62 g/mol	Calculated
Monoisotopic Mass	194.02469 Da	Calculated
General Solubility	Soluble in organic solvents like DMSO and DMF; moderate solubility in Chloroform.	Based on analogous naphthyridine structures. ^{[1][3]}
Structure		

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Principle: Reverse-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of small organic molecules. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The method's primary goal is to achieve baseline separation of all components to allow for accurate quantification.

Expert Insight: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable timeframe. The inclusion of a small percentage of acid (e.g., formic or perchloric acid) in the mobile phase helps to protonate the basic nitrogen atoms in the naphthyridine ring, resulting in sharper, more symmetrical peaks.[4]

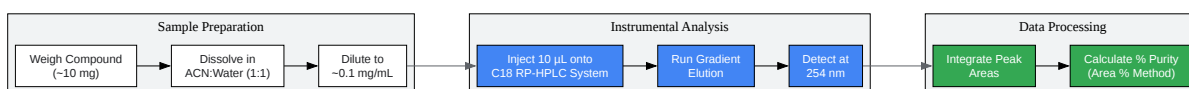
Protocol: HPLC Purity Determination

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **5-Chloro-2-methoxy-1,6-naphthyridine**.
 - Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.[5]
- Instrumentation and Conditions:
 - HPLC System: A system equipped with a UV-Vis detector, autosampler, column oven, and gradient pump.
 - Column: C18, 250 mm x 4.6 mm, 5 μ m particle size (or equivalent).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35 °C.[4]

- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).
- Injection Volume: 10 μ L.
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- Data Analysis:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity by dividing the peak area of **5-Chloro-2-methoxy-1,6-naphthyridine** by the total area of all peaks and multiplying by 100.



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Caption: Workflow for HPLC purity analysis of **5-Chloro-2-methoxy-1,6-naphthyridine**.

Mass Spectrometry (MS): Molecular Weight Verification and Structural Confirmation

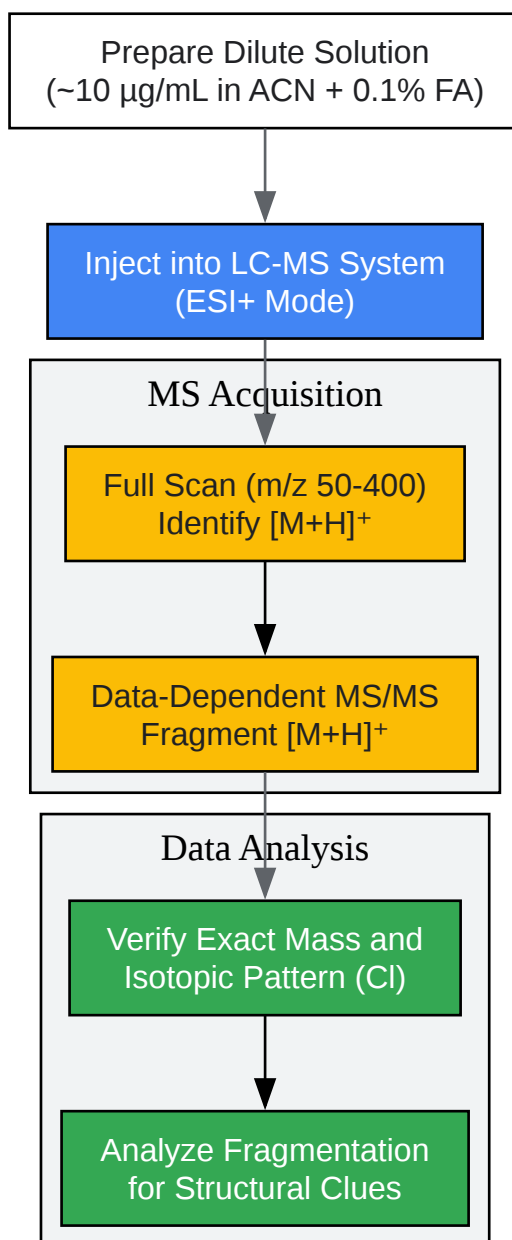
Principle: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula with high confidence. Tandem MS (MS/MS) fragments the molecule to provide structural information.

Expert Insight: Electrospray ionization (ESI) in positive mode is the preferred method for this compound. The nitrogen atoms in the naphthyridine ring are readily protonated to form a stable $[M+H]^+$ ion.^[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an $[M+2]^+$ peak approximately one-third the intensity of the $[M]^+$ peak, providing a key diagnostic feature.

Protocol: LC-MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of the compound ($\sim 10 \mu\text{g/mL}$) in acetonitrile with 0.1% formic acid.
- Instrumentation and Conditions (LC-MS/MS):
 - LC System: UPLC/HPLC system coupled to a mass spectrometer.
 - Column: C18, 50 mm x 2.1 mm, 1.7 μm .
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) is sufficient for sample introduction.^[6]
 - Ionization Mode: ESI, Positive.

- Ion Source Parameters: Optimize for the specific instrument, but typical values include a capillary voltage of ~3 kV and a source temperature of 120 °C.[3]
- Scan Mode: Full scan mode (e.g., m/z 50-400) to detect the [M+H]⁺ ion. A subsequent data-dependent MS/MS scan can be performed on the most intense ion to obtain fragmentation data.
- Data Interpretation:
 - Expected [M+H]⁺: 195.0325 for C₉H₈ClN₂O⁺.
 - Isotopic Pattern: Look for the corresponding [M+H+2]⁺ peak at m/z 197.0296, with an intensity ratio of approximately 3:1.
 - Key Fragments: Fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by loss of carbon monoxide (CO), or cleavage of the naphthyridine ring system.



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Caption: Workflow for LC-MS based structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number,

environment, and connectivity of protons, while ^{13}C NMR identifies all unique carbon atoms. 2D NMR experiments (like COSY and HSQC) establish direct bonding relationships.

Expert Insight: Deuterated chloroform (CDCl_3) is a good initial solvent choice due to its ability to dissolve many organic compounds. If solubility is low, deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative.[3] The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, as well as the positions of the nitrogen atoms within the aromatic system.

Protocol: NMR Analysis

- Sample Preparation:
 - Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
- Instrumentation and Acquisition:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.[3]
 - Experiments:
 - ^1H NMR: Standard proton experiment.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: Proton-decoupled carbon experiment.
 - 2D Experiments (Optional but Recommended): COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C one-bond correlation) to aid in definitive assignments.[7]
- Expected Spectral Features:
 - ^1H NMR:
 - A singlet integrating to 3H for the methoxy ($-\text{OCH}_3$) group, likely in the δ 3.9-4.1 ppm region.

- Four distinct aromatic protons on the naphthyridine core, appearing as doublets, triplets, or multiplets, with chemical shifts generally between δ 7.0 and 9.5 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.[8][9]
- ¹³C NMR:
 - Nine distinct carbon signals.
 - A signal for the methoxy carbon around δ 55-60 ppm.[10]
 - Eight aromatic carbon signals in the δ 110-160 ppm range. The carbon attached to the methoxy group and the carbon attached to the chlorine will have characteristic shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is a rapid and effective method for confirming the presence of key structural motifs.

Expert Insight: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity, requiring no sample preparation like KBr pellets.[11] The spectrum will be dominated by vibrations from the aromatic ring, the C-O bond of the methoxy group, and the C-Cl bond.

Protocol: FTIR-ATR Analysis

- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation and Acquisition:
 - Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
 - Acquisition: Collect the spectrum typically from 4000 to 400 cm^{-1} . A background scan should be run first.[3][11]
- Expected Characteristic Absorption Bands:

Wavenumber Range (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H Stretch	Aromatic
2950-2840	C-H Stretch	Methoxy (-OCH ₃)[12]
1620-1580	C=C & C=N Stretch	Naphthyridine Ring[11]
1280-1200	C-O Stretch (Aryl Ether)	Ar-O-CH ₃
850-750	C-Cl Stretch	Aryl Chloride[13]

Thermal Analysis: Melting Point and Stability

Principle: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material. DSC can accurately determine the melting point and identify phase transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition.[14][15]

Expert Insight: A sharp melting peak in the DSC thermogram is a strong indicator of high purity. The onset temperature of decomposition in the TGA curve provides a measure of the compound's thermal stability.[16]

Protocol: DSC/TGA Analysis

- Sample Preparation:
 - Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Instrumentation and Conditions:
 - Instrument: A simultaneous TGA/DSC instrument.
 - Temperature Program: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min.[14]
 - Atmosphere: Under a nitrogen stream (e.g., 50 mL/min) to prevent oxidative degradation. [17]

- Data Interpretation:
 - DSC: Identify the sharp endothermic peak corresponding to the melting point (T_m).
 - TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Conclusion

The analytical characterization of **5-Chloro-2-methoxy-1,6-naphthyridine** requires a multi-faceted approach. By integrating data from HPLC for purity, Mass Spectrometry for molecular formula confirmation, NMR for definitive structural elucidation, FTIR for functional group verification, and Thermal Analysis for physical properties, a complete and reliable profile of the compound can be established. The protocols and insights provided in this guide serve as a robust framework for researchers to ensure the quality and integrity of this critical chemical intermediate, thereby supporting the successful advancement of research and drug development programs.

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